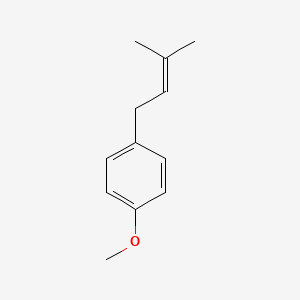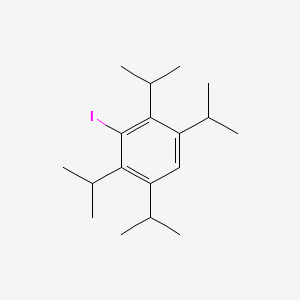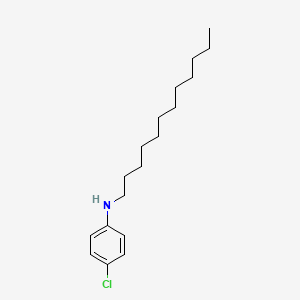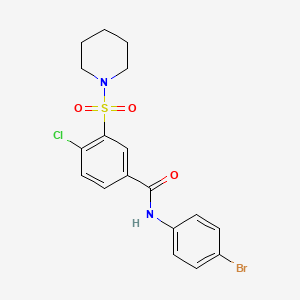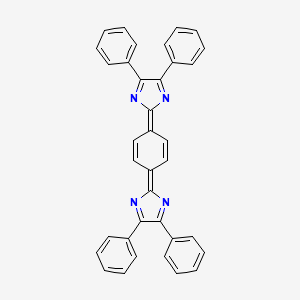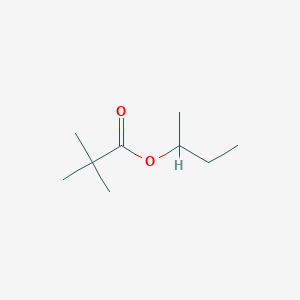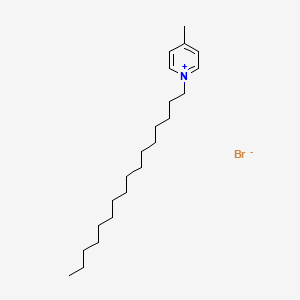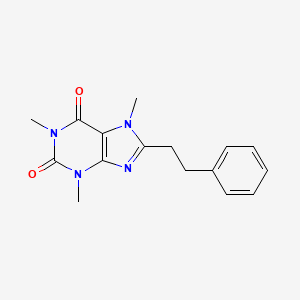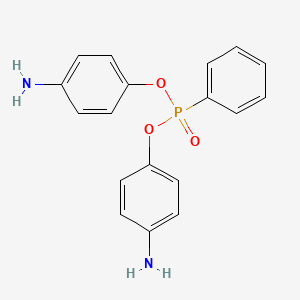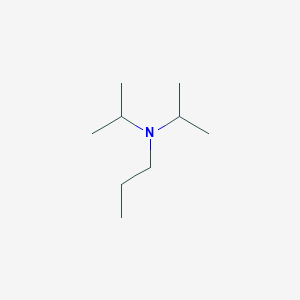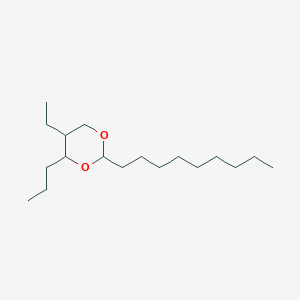
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C18H36O2 It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring
Preparation Methods
The synthesis of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of epoxides with alcohols under acidic or basic conditions. Industrial production methods may include:
Cyclization of Diols: This method involves the reaction of a diol with an acid catalyst to form the dioxane ring.
Epoxide Ring-Opening: This method involves the reaction of an epoxide with an alcohol in the presence of a catalyst to form the dioxane ring.
Chemical Reactions Analysis
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological membranes and as a model compound for studying the behavior of cyclic ethers in biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or polymer production.
Comparison with Similar Compounds
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:
1,3-Dioxane,5-ethyl-2,4-dipropyl: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
1,4-Dioxane: A simpler dioxane compound with different reactivity and applications.
Properties
CAS No. |
5416-60-4 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-ethyl-2-nonyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-14-18-19-15-16(6-3)17(20-18)13-5-2/h16-18H,4-15H2,1-3H3 |
InChI Key |
VCCMLUUBOOTDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OCC(C(O1)CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





